3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound notable for its unique structural features, which include a fluoroimidazo[1,2-a]pyridine moiety linked to a benzonitrile group. This compound is recognized for its potential applications in medicinal chemistry and material science, primarily due to the presence of nitrogen-containing heterocycles and a nitrile functional group. The imidazo[1,2-a]pyridine structure contributes to its biological activity, while the benzonitrile component enhances its chemical reactivity and solubility in organic solvents.
The compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. The specific classification of 3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile can be categorized under heterocyclic organic compounds due to its fused ring structure that contains both nitrogen and carbon atoms. Its molecular formula is , and it has a molecular weight of approximately 237.23 g/mol.
The synthesis of 3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves several synthetic strategies. One common method includes the reaction of imidoyl chlorides with triethyl phosphite. The imidoyl chlorides can be synthesized by the consecutive addition of trifluoroacetic acid and thionyl chloride to a solution of methyl-2-aminopyridine in pyridine. Following this, triethyl phosphite reacts with the imidoyl chlorides to yield the desired imidazopyridine compound.
The molecular structure of 3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile features a fused imidazo[1,2-a]pyridine ring system with a fluorine atom at the 6-position and a benzonitrile group at the 3-position. The presence of the fluorine atom significantly influences the compound's chemical reactivity and biological activity.
Molecular Data:
3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions:
The physical properties of 3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile contribute to its utility in various applications:
Property | Value |
---|---|
Appearance | Solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
The compound's stability under different conditions is critical for determining its long-term effects on cellular functions. Its solubility in organic solvents enhances its applicability in various chemical reactions and biological studies.
3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications:
The imidazo[1,2-a]pyridine core has evolved from a structural curiosity to a privileged scaffold in drug discovery. Early applications featured unsubstituted variants like zolpidem (sedative-hypnotic), but modern derivatives exploit ring substitutions to modulate bioactivity. The synthesis of 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile exemplifies contemporary adaptations via Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions or nucleophilic aromatic substitution strategies [7]. This compound’s 2,6-disubstitution pattern is significant: The 2-position anchors aryl/heteroaryl groups (e.g., benzonitrile) for target engagement, while the 6-fluorine enhances electronic properties. Recent kinase inhibitor development, particularly against c-Met and RTKs, validates this scaffold's versatility. For example, fluorinated analogs demonstrate IC₅₀ values in the nanomolar range against c-Met-dependent cancers, attributable to hinge-region binding and π-stacking with tyrosine residues [9].
Compound | Substitution Pattern | Therapeutic Application |
---|---|---|
Zolpidem | 6-Methyl-2-(N,N-dimethylphenyl) | Sedative-Hypnotic |
22e (c-Met Inhibitor) | 6-(3-Fluoro-4-(N-methylbenzamide))-8-fluoro | Anticancer (c-Met inhibition) |
3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile | 2-(3-Cyanophenyl)-6-fluoro | Kinase inhibitor intermediate |
Synthetic innovations enable this compound’s targeted functionalization. The GBB reaction using 2-amino-6-fluoropyridine, 3-formylbenzonitrile, and tert-butyl isocyanide yields the core, while alternative routes leverage SNAr cyclization in tert-butanol to minimize solvolysis [7]. Such methods address historical challenges in isocyanide handling (e.g., toxicity, odor) via in situ generation using pTsCl/DABCO protocols [7].
The 6-fluorine substituent in 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a critical design element, influencing multiple pharmacological parameters. Fluorine’s high electronegativity (χ = 3.98) induces electron deficiency in the imidazo[1,2-a]pyridine ring, strengthening π-π stacking with tyrosine residues (e.g., Tyr-1230 in c-Met) essential for kinase inhibition [9] [10]. This electronic effect is quantified in analogs where 8-fluoro substitution (e.g., compound 15g) achieves IC₅₀ values of 7.8 nM against c-Met kinase, outperforming chloro (15e, IC₅₀ >1,000 nM) or trifluoromethyl derivatives (15c, IC₅₀ = 2.18 μM) [9].
Metabolic stability is equally enhanced. Fluorine reduces CYP450-mediated oxidation at adjacent positions, extending half-life. In microsomal studies, fluorinated imidazo[1,2-a]pyridines exhibit 2–3-fold lower clearance than non-fluorinated analogs due to blocked aromatic hydroxylation pathways [9]. The fluorine’s steric mimicry of hydrogen—with minimal van der Waals radius increase (1.47 Å vs. 1.20 Å)—allows integration without significant steric penalties. This "bioisosteric stealth" strategy is evident in patents where 6- or 8-fluoro derivatives are prioritized for in vivo evaluation [10].
Compound | Substituent | c-Met IC₅₀ (nM) | EBC-1 Cell IC₅₀ (nM) |
---|---|---|---|
15g | 8-F | 7.8 | 270 |
15e | 8-Cl | >1,000 | >10,000 |
15c | 8-CF₃ | 2,180 | >10,000 |
Crizotinib (reference) | None | 2.4 | 50–100 |
The 3-benzonitrile group in 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile contributes to both physicochemical and target-binding properties. As a polar moiety, the nitrile (-C≡N) lowers logP by ~0.5–1.0 units compared to phenyl or halogenated analogs (e.g., 4-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile, logP = 2.8), improving aqueous solubility and reducing metabolic liabilities [4] [6]. This polarity is quantified in analogs like 22e (3-fluoro-4-N-methylbenzamide derivative), where benzonitrile-containing precursors enable cellular IC₅₀ values of 45.0 nM in c-Met-addicted EBC-1 cancer lines [9].
Structurally, the benzonitrile’s nitrogen acts as a hydrogen bond acceptor, engaging residues in kinase allosteric pockets. Docking studies confirm that 3-substituted benzonitrile derivatives maintain optimal vector geometry for Asp-1222 interactions in c-Met, unlike ortho- or para-substituted isomers [9]. The nitrile’s linear geometry also projects substituents into solvent-exposed regions, accommodating bulky groups without steric clash. This flexibility is exploited in derivatives like 5-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2-hydroxybenzamide (PubChem CID: 134145427), where the nitrile is bioisosterically replaced by carboxamide for enhanced solubility [2] [10].
Compound | CAS Number | Molecular Weight (g/mol) | Biological Application |
---|---|---|---|
3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile | 1547439-65-5 | 237.23 | Kinase inhibitor intermediate |
4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile | 938461-38-2 | 237.24 | c-Met inhibitor precursor |
4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile | 2379918-56-4 | 316.13 | Halogenated synthetic intermediate |
5-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)-2-hydroxybenzamide | N/A (CID 134145427) | 271.25 | Solubility-enhanced analog |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1